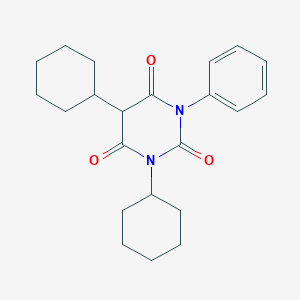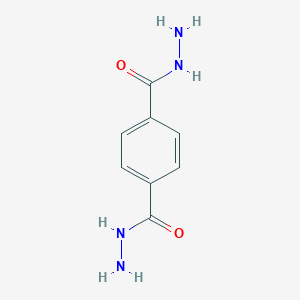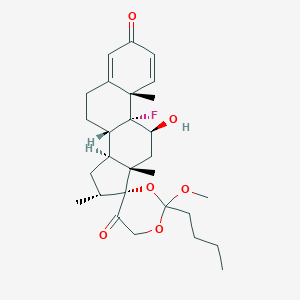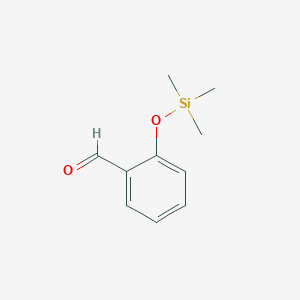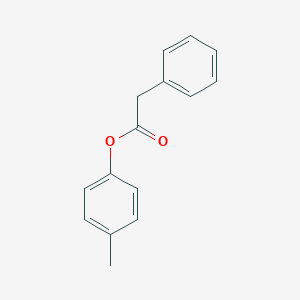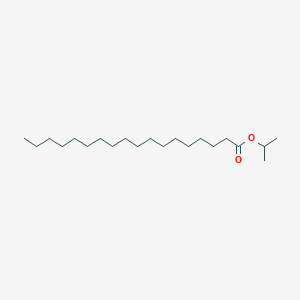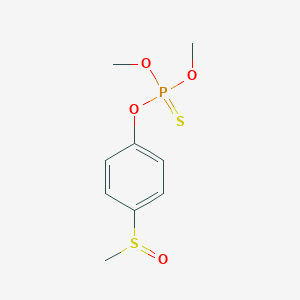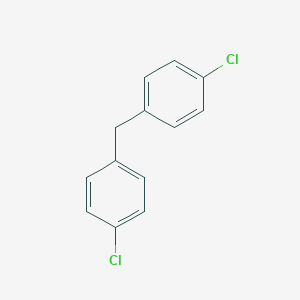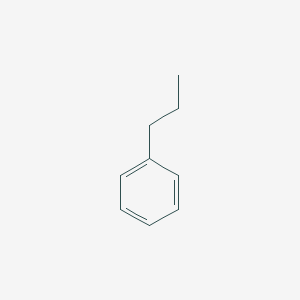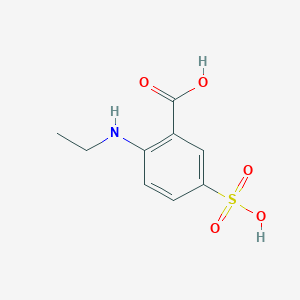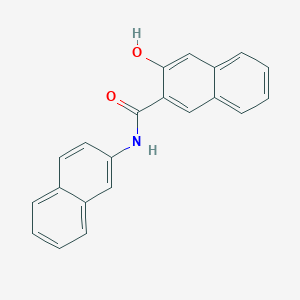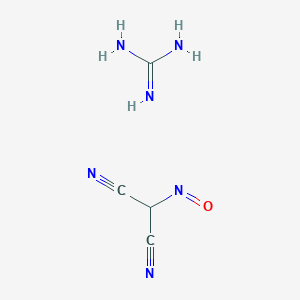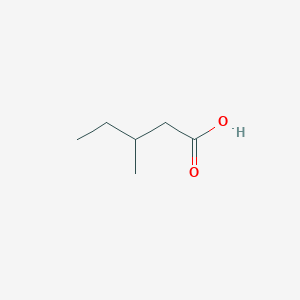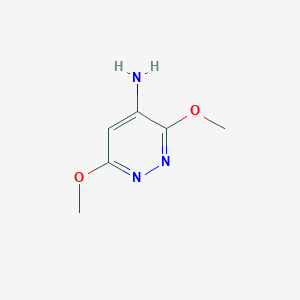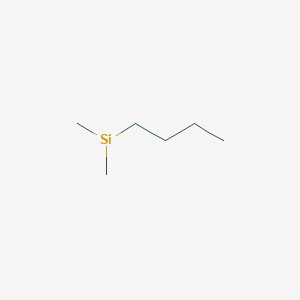
n-Butyldimethylsilane
Vue d'ensemble
Description
n-Butyldimethylsilane is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and characterization of silane derivatives. For instance, the synthesis of polydimethylsiloxane derivatives with various functional end groups is described, which involves processes that might be applicable to the synthesis of n-Butyldimethylsilane .
Synthesis Analysis
The papers provided do not specifically mention n-Butyldimethylsilane, but they do detail synthetic routes for related silane and siloxane compounds. For example, the synthesis of α-butyl-ω-N,N-dihydroxyethylaminopropylpolydimethylsiloxane involves a multi-step process including hydroxyl protection, alkylation, anionic ring-opening polymerization, hydrosilylation, and deprotection . Similarly, the synthesis of α-butyl-omega-{3-[2-hydroxy-3-(N-methyl-N-hydroxyethylamino)propoxy]propyl}polydimethylsiloxane is achieved through anionic ring-opening polymerization, hydrosilylation, and epoxy addition . These methods could potentially be adapted for the synthesis of n-Butyldimethylsilane by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of n-Butyldimethylsilane is not analyzed in the provided papers. However, the papers do describe the characterization of synthesized compounds using techniques such as FTIR, 1H NMR, 13C NMR, and gel permeation chromatography . These techniques could be employed to analyze the molecular structure of n-Butyldimethylsilane, should it be synthesized.
Chemical Reactions Analysis
The provided papers do not discuss chemical reactions specifically involving n-Butyldimethylsilane. However, they do mention the use of hydrosilylation, a reaction that is commonly used in the synthesis of silane compounds . This suggests that n-Butyldimethylsilane could potentially undergo similar reactions, which could be explored in further research.
Physical and Chemical Properties Analysis
The physical and chemical properties of n-Butyldimethylsilane are not covered in the provided papers. Nonetheless, the papers do discuss the characterization of related compounds, which includes the analysis of their physical and chemical properties through various analytical techniques . These techniques and analyses provide a foundation for understanding how one might go about analyzing the properties of n-Butyldimethylsilane.
Applications De Recherche Scientifique
n-Butyldimethylsilane is a chemical compound with the molecular formula C6H16Si . It is a transparent liquid with a molecular weight of 116.28 g/mol, a boiling point of 101-102ºC, and a density of 0.71 g/cm³ . It is used in various fields, including chemistry, material science, nanotechnology, pharmaceuticals, environmental science, and energy production .
-
Chemistry : n-Butyldimethylsilane is used in the synthesis of other chemical compounds . It can act as a reagent in various chemical reactions due to its reactive Si-H bond .
-
Material Science : Silicon compounds like n-Butyldimethylsilane are used in the production of various materials . They can be used to modify the surface properties of materials, making them more suitable for specific applications .
-
Nanotechnology : Silicon-based compounds are often used in the production of nanomaterials . These nanomaterials have unique properties that make them useful in various applications, from electronics to medicine .
-
Pharmaceuticals : While specific applications of n-Butyldimethylsilane in pharmaceuticals are not mentioned in the search results, silicon-based compounds are often used in drug synthesis .
-
Environmental Science : Silicon compounds can play a role in environmental science, particularly in the study of environmental impacts of various chemical processes .
-
Energy Production : Silicon-based compounds can be used in the production of energy, particularly in the development of new catalysts for energy production .
-
Adhesives and Sealants : Silicon-based compounds like n-Butyldimethylsilane can be used in the production of adhesives and sealants . They can improve the bonding strength and durability of these products .
-
Coatings : n-Butyldimethylsilane can be used in the production of coatings . It can modify the surface properties of materials, making them more suitable for specific applications .
-
Polymers : n-Butyldimethylsilane can be used in the production of polymers . It can improve the flexibility, softness, and low temperature properties of these materials .
-
Packaging : n-Butyldimethylsilane can be used in the production of packaging materials . It can improve the toughness, flexibility, molding characteristics, and appearance of these materials .
-
Multilayer Films : n-Butyldimethylsilane can be used in the production of multilayer films . It can improve the properties of these films, making them more suitable for specific applications .
-
Custom Synthesis : n-Butyldimethylsilane can be used in custom synthesis . It can act as a reagent in various chemical reactions due to its reactive Si-H bond .
-
Adhesives and Sealants : Silicon-based compounds like n-Butyldimethylsilane can be used in the production of adhesives and sealants . They can improve the bonding strength and durability of these products .
-
Coatings : n-Butyldimethylsilane can be used in the production of coatings . It can modify the surface properties of materials, making them more suitable for specific applications .
-
Polymers : n-Butyldimethylsilane can be used in the production of polymers . It can improve the flexibility, softness, and low temperature properties of these materials .
-
Packaging : n-Butyldimethylsilane can be used in the production of packaging materials . It can improve the toughness, flexibility, molding characteristics, and appearance of these materials .
-
Multilayer Films : n-Butyldimethylsilane can be used in the production of multilayer films . It can improve the properties of these films, making them more suitable for specific applications .
-
Custom Synthesis : n-Butyldimethylsilane can be used in custom synthesis . It can act as a reagent in various chemical reactions due to its reactive Si-H bond .
Safety And Hazards
Propriétés
InChI |
InChI=1S/C6H15Si/c1-4-5-6-7(2)3/h4-6H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSARRMUXPDGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373812 | |
| Record name | butyl(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Butyldimethylsilane | |
CAS RN |
1001-52-1 | |
| Record name | butyl(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



